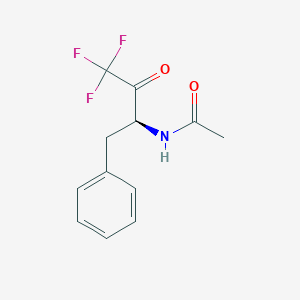
1,1,1-Trifluoro-3-acetamido-4-phenyl butan-2-one(n-acetyl-l-phenylalanyl trifluoromethyl ketone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-acetamido-4-phenyl butan-2-one, also known as N-acetyl-L-phenylalanyl trifluoromethyl ketone (TPCK), is a synthetic chemical compound widely used in scientific research. TPCK is a protease inhibitor that selectively inhibits the activity of chymotrypsin-like serine proteases. This compound has been used extensively in biochemical and physiological studies to investigate the role of proteases in various biological processes.
Mecanismo De Acción
TPCK selectively inhibits the activity of chymotrypsin-like serine proteases by irreversibly binding to the active site of the enzyme. This binding prevents the enzyme from cleaving its target substrates, thereby inhibiting its activity. TPCK has been shown to be highly specific for chymotrypsin-like serine proteases and does not inhibit other proteases.
Biochemical and Physiological Effects:
TPCK has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of chymotrypsin-like serine proteases in vitro and in vivo. TPCK has also been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TPCK is its specificity for chymotrypsin-like serine proteases. This specificity allows researchers to selectively inhibit the activity of these enzymes in vitro and in vivo. However, TPCK has some limitations, including its irreversibility and potential toxicity. TPCK irreversibly binds to the active site of chymotrypsin-like serine proteases, which can limit its use in some experiments. Additionally, TPCK has been shown to be toxic to some cell types at high concentrations.
Direcciones Futuras
There are several future directions for research involving TPCK. One area of research is the development of new protease inhibitors with improved specificity and reduced toxicity. Another area of research is the investigation of the role of chymotrypsin-like serine proteases in various biological processes, including cancer and neurodegenerative diseases. Finally, the use of TPCK as a tool for studying the structure and function of proteases and their inhibitors is an area of ongoing research.
Métodos De Síntesis
TPCK can be synthesized through a multistep process involving the reaction of several chemical compounds. The synthesis process involves the reaction of benzoyl chloride with 1,1,1-Trifluoro-3-acetamido-4-phenyl butan-2-one(n-acetyl-l-phenylalanyl trifluoromethyl ketone)henylalanine, followed by the reaction of the resulting compound with trifluoroacetic anhydride. The final step involves the reaction of the resulting compound with chymotrypsin to produce TPCK.
Aplicaciones Científicas De Investigación
TPCK has been widely used in scientific research to investigate the role of proteases in various biological processes. It is a potent inhibitor of chymotrypsin-like serine proteases, which are involved in many physiological processes, including blood clotting, inflammation, and cell growth. TPCK has been used to study the role of proteases in cancer, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
128656-63-3 |
|---|---|
Nombre del producto |
1,1,1-Trifluoro-3-acetamido-4-phenyl butan-2-one(n-acetyl-l-phenylalanyl trifluoromethyl ketone) |
Fórmula molecular |
C13H12F3NO3 |
Peso molecular |
259.22 g/mol |
Nombre IUPAC |
N-[(2S)-4,4,4-trifluoro-3-oxo-1-phenylbutan-2-yl]acetamide |
InChI |
InChI=1S/C12H12F3NO2/c1-8(17)16-10(11(18)12(13,14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,16,17)/t10-/m0/s1 |
Clave InChI |
QYINCHZWONOSQX-JTQLQIEISA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(F)(F)F |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)C(F)(F)F |
SMILES canónico |
CC(=O)NC(CC1=CC=CC=C1)C(=O)C(F)(F)F |
Sinónimos |
Ac-Phe-CF3 acetyl-phenylalanyl trifluoromethyl ketone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



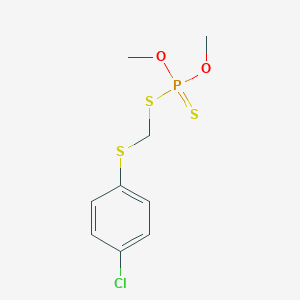
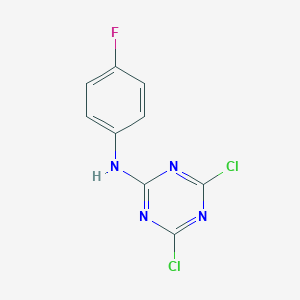
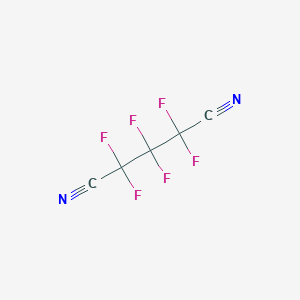
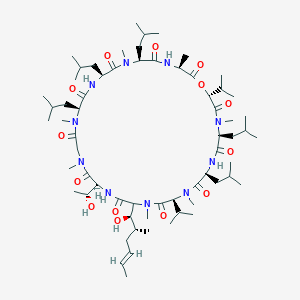
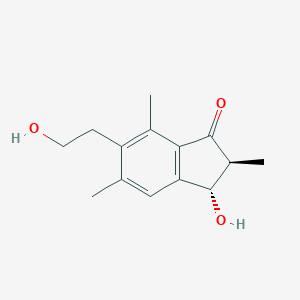
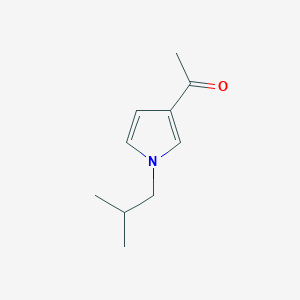
![2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One](/img/structure/B148613.png)
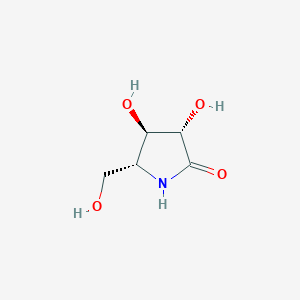
![Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate](/img/structure/B148617.png)
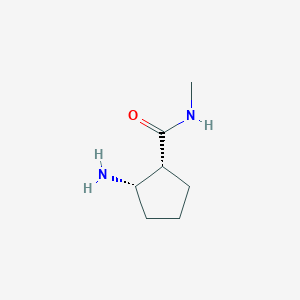
![3-[1-[[1-(4-Methylphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B148622.png)
![Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B148627.png)
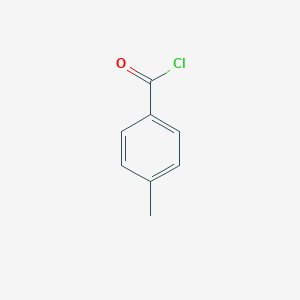
![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B148632.png)